molecular formula C8H13NO4 B1600174 (S)-Dimethyl pyrrolidine-1,2-dicarboxylate CAS No. 83541-81-5

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate

Cat. No. B1600174
CAS RN: 83541-81-5
M. Wt: 187.19 g/mol
InChI Key: SRFMYIWPQPIVPO-LURJTMIESA-N
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Description

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate, also known as (S)-DMPD, is a small molecule that is widely used as a reagent in organic synthesis and as a catalyst in various biochemical and physiological processes. It is a versatile compound that can be used in a variety of applications, including the synthesis of pharmaceuticals, peptides, proteins, and other organic molecules. In addition, (S)-DMPD has been used in the development of analytical methods, such as HPLC and mass spectrometry, and in the study of enzyme kinetics and structure.

Scientific Research Applications

  • Scientific Field: Chemistry
  • Summary of the Application: Pyrroles are important N-heterocycles found in medicines and materials. The formation of pyrroles from widely accessible pyrrolidines is a potentially attractive strategy but is an underdeveloped approach due to the sensitivity of pyrroles to the oxidative conditions required to achieve such a transformation .
  • Methods of Application or Experimental Procedures: A catalytic approach that employs commercially available B(C6F5)3 in an operationally simple procedure allows pyrrolidines to serve as direct synthons for pyrroles . This method does not require pyrrolidines to be substituted with electron-withdrawing groups .
  • Results or Outcomes: This approach allows for the direct dehydrogenation of pyrrolidines, where new classes of pyrrolidines serve as direct synthons for pyrroles for the first time .

properties

IUPAC Name

dimethyl (2S)-pyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-12-7(10)6-4-3-5-9(6)8(11)13-2/h6H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFMYIWPQPIVPO-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449603
Record name (S)-Dimethyl pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate

CAS RN

83541-81-5
Record name (S)-Dimethyl pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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